2-Ethoxycarbonyl-3'-nitrobenzophenone
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Overview
Description
2-Ethoxycarbonyl-3’-nitrobenzophenone is a chemical compound belonging to the class of benzophenone derivatives. It is characterized by its unique chemical structure, which includes an ethoxycarbonyl group and a nitro group attached to a benzophenone core. This compound is widely used in various fields such as medical, environmental, and industrial research due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxycarbonyl-3’-nitrobenzophenone typically involves the following steps:
Esterification: The ethoxycarbonyl group is introduced via esterification reactions, where the nitrobenzophenone is reacted with ethyl chloroformate in the presence of a base such as pyridine.
Industrial Production Methods
In industrial settings, the production of 2-Ethoxycarbonyl-3’-nitrobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxycarbonyl-3’-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The benzophenone core can undergo oxidation reactions to form corresponding quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 2-Ethoxycarbonyl-3’-aminobenzophenone.
Substitution: Various substituted benzophenone derivatives.
Oxidation: Quinone derivatives.
Scientific Research Applications
2-Ethoxycarbonyl-3’-nitrobenzophenone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a potential anticancer agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Ethoxycarbonyl-3’-nitrobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form covalent bonds with proteins and DNA is crucial for its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxycarbonyl-4’-nitrobenzophenone
- 2-Methoxycarbonyl-3’-nitrobenzophenone
- 2-Ethoxycarbonyl-3’-aminobenzophenone
Uniqueness
2-Ethoxycarbonyl-3’-nitrobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of reactivity and stability, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-(3-nitrobenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-2-22-16(19)14-9-4-3-8-13(14)15(18)11-6-5-7-12(10-11)17(20)21/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSZMJXCZHWMQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641520 |
Source
|
Record name | Ethyl 2-(3-nitrobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-28-9 |
Source
|
Record name | Ethyl 2-(3-nitrobenzoyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(3-nitrobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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